molecular formula C9H7NO4 B6205421 methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate CAS No. 2757999-64-5

methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate

Cat. No.: B6205421
CAS No.: 2757999-64-5
M. Wt: 193.2
InChI Key:
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Description

Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate is an organic compound with a unique fused ring structure, combining elements of both furan and pyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the pyridine moiety. Key steps may include:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,4-dicarbonyl compounds.

    Introduction of the Pyridine Ring: This step often involves the use of pyridine derivatives and may require conditions such as heating or the use of catalysts to facilitate the fusion of the rings.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have explored its activity as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-3-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylic acid: The carboxylic acid form of the compound.

Uniqueness

Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate is unique due to its specific ester group and the position of the keto group, which influence its reactivity and biological activity. These features distinguish it from similar compounds and contribute to its specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate involves the condensation of 2-pyridinecarboxaldehyde with ethyl acetoacetate to form 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylic acid, which is then esterified with methanol to yield the final product.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "ethyl acetoacetate", "methanol", "sodium methoxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-pyridinecarboxaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol and add a catalytic amount of sulfuric acid. Heat the mixture under reflux for 4-6 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium methoxide (1.2 equiv) in methanol. Stir the mixture for 1 hour.", "Step 3: Add water to the reaction mixture and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 4: Dissolve the crude product in methanol and add a catalytic amount of sulfuric acid. Heat the mixture under reflux for 1 hour.", "Step 5: Cool the reaction mixture to room temperature and add sodium methoxide (1.2 equiv) in methanol. Stir the mixture for 1 hour.", "Step 6: Add water to the reaction mixture and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield the final product, methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate." ] }

CAS No.

2757999-64-5

Molecular Formula

C9H7NO4

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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